4-Fluoro-3,3-dimethylbutanoic acid
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Description
4-Fluoro-3,3-dimethylbutanoic acid is a synthetic cannabinoid metabolite . It is a metabolite of 4-fluoro MDMB-BUTINACA .
Molecular Structure Analysis
The molecular formula of this compound is C18H23N3O5 . The InChI code is InChI=1S/C18H23N3O5/c1-18(2,3)15(17(25)26)19-16(24)14-11-7-4-5-8-12(11)21(20-14)10-6-9-13(22)23/h4-5,7-8,15H,6,9-10H2,1-3H3,(H,19,24)(H,22,23)(H,25,26)/t15-/m1/s1 .Mechanism of Action
Safety and Hazards
The safety data sheet for 4-Fluoro-3,3-dimethylbutanoic acid suggests that personal protective equipment/face protection should be worn, adequate ventilation should be ensured, and contact with eyes, skin, or clothing should be avoided .
Relevant Papers The papers analyzed for this response include "Diagnosing intake and rationalizing toxicities associated with 5F-MDMB-PINACA and 4F-MDMB-BINACA abuse" and "Monitoring metabolism of synthetic cannabinoid 4F-MDMB-BINACA via high-resolution mass spectrometry assessed in cultured hepatoma cell line, fungus, liver microsomes and confirmed using urine samples" .
Properties
IUPAC Name |
4-fluoro-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c1-6(2,4-7)3-5(8)9/h3-4H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUULOKIVUXOTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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